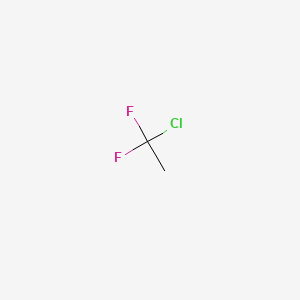

1-Cloro-1,1-difluoroetano

Descripción general

Descripción

Synthesis Analysis

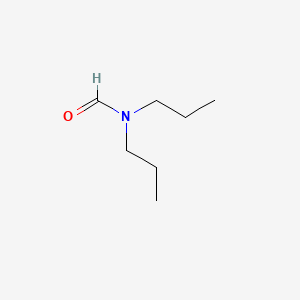

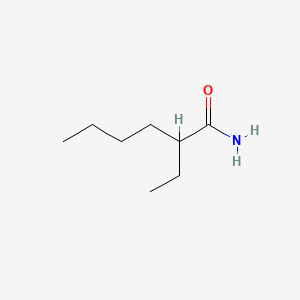

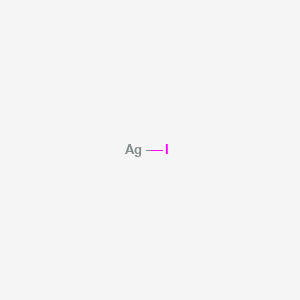

The synthesis of 1-Chloro-1,1-difluoroethane can be achieved through the reductive dechlorination of 1,2,2-trichloro-1,1-difluoroethane using zero-valent zinc. This method has been explored in different solvents, with methanol, dimethyl formamide, and ethanol yielding the highest efficiency. This process is particularly noteworthy for its industrial scale viability, given that 1,2,2-trichloro-1,1-difluoroethane is a waste product from the production of 2,2-dichloro-1,1,1-trifluoroethane, thus offering a recycling solution for this waste material (Wang, Yang, & Xiang, 2013).

Molecular Structure Analysis

The molecular structure of 1-Chloro-1,1-difluoroethane has been the subject of investigation to ascertain its conformational composition and bond lengths. Studies have shown that the molecule can exist in different isomeric forms, with electron diffraction studies providing detailed insights into its structural parameters, such as bond lengths and valency angles. These structural insights are crucial for understanding the chemical behavior and reactivity of 1-Chloro-1,1-difluoroethane (Iwasaki, Nagase, & Kojima, 1957).

Chemical Reactions and Properties

The chemical reactivity of 1-Chloro-1,1-difluoroethane involves various reactions, including fluorination and chlorination processes. These reactions are influenced by the molecular structure and the presence of functional groups, which determine the compound's reactivity patterns. For instance, the kinetics of fluorination/chlorination reactions have been studied to understand the mechanisms involved in these processes better, providing insights into how 1-Chloro-1,1-difluoroethane reacts under different conditions (Coulson, 1993).

Physical Properties Analysis

The physical properties of 1-Chloro-1,1-difluoroethane, such as its liquid-liquid equilibria, are essential for its application in industrial processes. Understanding these properties allows for the optimization of processes such as phase separation, which is crucial in the production of poly(vinylidene fluoride) and in the recycling of hydrogen fluoride from product streams. Studies have focused on measuring these equilibria at different temperatures to provide data for process design and optimization (Kang & Lee, 1995).

Chemical Properties Analysis

Investigating the chemical properties of 1-Chloro-1,1-difluoroethane, including its electrophilic fluorination reactions, provides valuable information for synthetic chemistry applications. The compound's reactivity with electrophilic fluorinating agents, for example, has been explored to understand how it can be used to introduce fluorine into organic molecules. Such studies are crucial for developing new methods for synthesizing organofluorine compounds (Singh & Shreeve, 2004).

Aplicaciones Científicas De Investigación

Síntesis de Fluoruro de Vinilideno (VDF)

1-Cloro-1,1-difluoroetano: se utiliza principalmente en la síntesis de fluoruro de vinilideno (VDF) {svg_1}. El VDF sirve como precursor para la producción de resinas de polifluoruro de vinilideno (PVDF), que son valoradas por su alta resistencia química, estabilidad a temperaturas elevadas y excelente resistencia a la intemperie {svg_2}. El proceso industrial tradicional para la producción de VDF opera a 600-700°C, pero investigaciones recientes han demostrado que el uso de catalizadores BaClxFy puede reducir la temperatura requerida a 350°C, haciendo el proceso más eficiente energéticamente {svg_3}.

Investigación en Catálisis

En catálisis, This compound se utiliza para estudiar las reacciones de deshidrocloración que son cruciales para la producción de VDF {svg_4}. Los investigadores han explorado varios catalizadores de fluoruro metálico, como SrF2, para mejorar la selectividad y eficiencia de estas reacciones {svg_5}. Estos estudios contribuyen al desarrollo de procesos catalíticos más sostenibles y rentables.

Refrigeración

HCFC-142b se ha utilizado como refrigerante debido a sus propiedades termodinámicas {svg_6}. Aunque su uso está siendo eliminado gradualmente debido a preocupaciones ambientales, ha desempeñado un papel significativo en la industria de la refrigeración y continúa siendo estudiado para posibles aplicaciones en refrigerantes de próxima generación menos dañinos {svg_7}.

Agente Espumante

El compuesto también se emplea como agente espumante en la producción de plásticos espumados {svg_8}. Su capacidad para producir gases bajo descomposición térmica lo hace adecuado para crear la estructura celular en espumas utilizadas para aislamiento y materiales de amortiguación {svg_9}.

Recubrimientos de Fluorocarbono

This compound: es una materia prima para recubrimientos de fluorocarbono, que se aplican a superficies para mejorar su resistencia a la corrosión, productos químicos y radiación UV {svg_10}. Estos recubrimientos son particularmente útiles en las industrias aeroespacial y automotriz para fines de protección.

Elastómeros y Membranas

La investigación sobre las aplicaciones de HCFC-142b incluye el desarrollo de elastómeros y membranas de flúor {svg_11}. Estos materiales exhiben propiedades únicas como flexibilidad, resistencia química y estabilidad térmica, lo que los hace ideales para su uso en entornos químicos agresivos y aplicaciones de alta temperatura {svg_12}.

Estudios de Reemplazo de Gases de Efecto Invernadero

Dado el impacto ambiental de los HCFC, se están llevando a cabo investigaciones para encontrar compuestos alternativos que puedan reemplazar This compound en sus diversas aplicaciones sin agotar la capa de ozono ni contribuir significativamente al calentamiento global {svg_13}.

Materiales Piezoeléctricos y Termoeléctricos

Los polímeros y copolímeros derivados de la pirólisis de This compound se estudian por sus propiedades piezoeléctricas y termoeléctricas {svg_14}. Estos materiales pueden convertir el estrés mecánico en energía eléctrica y viceversa, lo que es valioso para sensores, actuadores y aplicaciones de recolección de energía.

Mecanismo De Acción

Target of Action

1-Chloro-1,1-difluoroethane, also known as HCFC-142b, is a haloalkane that belongs to the hydrochlorofluorocarbon (HCFC) family . It is primarily used as a refrigerant

Mode of Action

It is known that it can be produced via the pyrolysis of 1-chloro-1,1-difluoroethane at above 650 °c without any catalyst .

Pharmacokinetics

It is known that it is a highly flammable, colorless gas under most atmospheric conditions . It has a boiling point of -10 °C and its critical temperature is near 137 °C . , which suggests that it would have low bioavailability if ingested or administered intravenously.

Result of Action

It is known to contribute significantly to both ozone depletion and global warming when released into the environment .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Chloro-1,1-difluoroethane. The value of Henry’s Law constant suggests that 1-chloro-1,1-difluoroethane would volatilize rapidly from all bodies of water and from soil surfaces . The most probable route of exposure to 1-chloro-1,1-difluoroethane by the general population is inhalation of aerosol sprays in which this compound is used as a propellant .

Safety and Hazards

Contact with the unconfined liquid may cause frostbite by evaporative cooling . It is easily ignited, and vapors are heavier than air . A leak may be either liquid or vapor . It may asphyxiate by the displacement of air . Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket .

Direcciones Futuras

As of the year 2020, HCFCs like 1-Chloro-1,1-difluoroethane are being replaced by non-ozone-depleting HFCs within many applications . In the United States, the EPA stated that HCFCs could be used in “processes that result in the transformation or destruction of the HCFCs”, such as using HCFC-142b as a feedstock to make PVDF . HCFC-142b production in non-article 5 countries like the United States was banned on January 1, 2020, under the Montreal Protocol .

Propiedades

IUPAC Name |

1-chloro-1,1-difluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClF2/c1-2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNZEZWIUMJCGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3ClF2 | |

| Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023960 | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-chloro-1,1-difluoroethane appears as a colorless, odorless gas shipped as a liquid under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Easily ignited. Vapors heavier than air. A leak may be either liquid or vapor. May asphyxiate by the displacement of air. Prolonged exposure to fire or intense heat may cause the containers to violently rupture and rocket., Gas or Vapor; Liquid, A colorless gas shipped as a liquid under its own vapor pressure; [CAMEO] | |

| Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1-chloro-1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2857 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-9.1 °C | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; sol in benzene, In water, 1,400 mg/L at 25 °C | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.107 g/cu m at 25 °C, Heat capacity = 1.2979 kJ/kg-K at 25 °C (liquid), 0.8792 kJ/kg-K at 25 °C (vapor at 101.3 kPa); liquid density = 1.113 at 25 °C; ozone depletion potential = 0.065; global warming potential = 0.44 | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Vapor pressure = 200 kPa at 21 °C, 669 kPa at 54 °C, Vapor pressure: 0.075 mm Hg at -123 °C (extrapolated); 0.750 mm Hg at -107 °C (extrapolated); 7.50 mm Hg at -85.3 °C; 75.0 mm Hg at -55.4 °C; 750 mm Hg at -10.5 °C, 2,540 mm Hg at 25 °C /calculated from experimentally derived coefficients/ | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

1,1-Difluoro-1-chloroethane has a minimum purity of 98.0%., Impurities in HCFC 142b have been reported at levels of 0.06% HCFC 141b, very much smaller levels of HCFC-22, CFC-11, HFC-152a, CFC-113 and traces of other compounds. | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS RN |

75-68-3 | |

| Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-chloro-1,1-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1,1-difluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.811 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLORO-1,1-DIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUC3XHA6GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-130.8 °C | |

| Record name | 1-Chloro-1,1-difluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2881 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

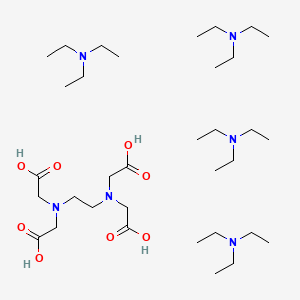

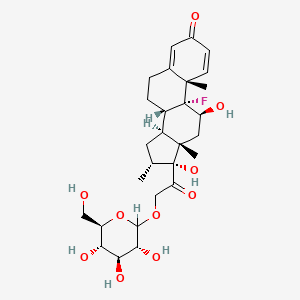

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-chloro-1,1-difluoroethane?

A1: The molecular formula for 1-chloro-1,1-difluoroethane is CH3CClF2. Its molecular weight is 100.495 g/mol. []

Q2: Are there any spectroscopic studies on 1-chloro-1,1-difluoroethane?

A2: Yes, various spectroscopic studies have been conducted. Infrared absorption cross-section spectra have been recorded at different temperatures, providing valuable data for atmospheric monitoring. [] Researchers have also investigated its rotational spectrum, internal rotation barrier, and torsional splittings using techniques like waveguide Fourier transform microwave spectroscopy and diode laser slit-jet spectroscopy. [, , ]

Q3: How does the density of liquid 1-chloro-1,1-difluoroethane change with temperature and pressure?

A3: Research has shown that the liquid density of 1-chloro-1,1-difluoroethane decreases with increasing temperature and increases with increasing pressure. Accurate density data and correlations have been established for various temperature and pressure ranges, which are crucial for designing industrial processes. [, ]

Q4: How does 1-chloro-1,1-difluoroethane behave as a physical foaming agent in extrusion foaming processes?

A5: Studies have explored the extrusion foaming of molten polystyrene using 1-chloro-1,1-difluoroethane as a physical foaming agent. The research connected the flow behavior and equation of state properties of polystyrene/1-chloro-1,1-difluoroethane mixtures under various temperature and pressure conditions relevant to extrusion foaming. []

Q5: Is 1-chloro-1,1-difluoroethane involved in any catalytic reactions?

A6: Yes, 1-chloro-1,1-difluoroethane is the primary reactant in the production of vinylidene fluoride (VDF), a crucial monomer in the fluoropolymer industry. []

Q6: Can you explain the conventional method of vinylidene fluoride production from 1-chloro-1,1-difluoroethane?

A7: Vinylidene fluoride is traditionally produced through the pyrolysis of 1-chloro-1,1-difluoroethane at high temperatures (600-700°C) without a catalyst. []

Q7: Are there any catalytic approaches to improve vinylidene fluoride production?

A8: Research has focused on developing catalytic pyrolysis methods to produce vinylidene fluoride at lower temperatures, thereby reducing energy consumption and potentially enhancing selectivity. Metal fluorides, barium-based catalysts (BaF2, BaClF, BaClxFy), and EDTA-assisted hydrothermally synthesized SrF2 have shown promising catalytic activity for this reaction. [, , , ]

Q8: Has the vapor-liquid equilibrium of 1-chloro-1,1-difluoroethane been studied?

A9: Yes, extensive vapor-liquid equilibrium data for 1-chloro-1,1-difluoroethane in binary and ternary systems with other refrigerants and hydrogen fluoride are available. These data are essential for designing separation processes and refrigeration cycles. [, , , , ]

Q9: What are the key findings from these vapor-liquid equilibrium studies?

A10: Research has shown that 1-chloro-1,1-difluoroethane forms minimum boiling azeotropes with hydrogen fluoride. [] Additionally, the experimental data have been correlated with thermodynamic models like the Peng-Robinson equation of state and the NRTL equation to predict vapor-liquid equilibrium behavior under different conditions. [, , , ]

Q10: What is the environmental impact of releasing 1-chloro-1,1-difluoroethane into the atmosphere?

A11: Although considered a better alternative to CFCs, HCFC-142b still possesses ozone-depleting potential and contributes to global warming. [, ] Its release into the atmosphere is regulated under the Montreal Protocol to mitigate these negative impacts. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dibenzo[a,e]fluoranthene](/img/structure/B1203091.png)